rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid
Description
rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid is a chiral piperidine derivative featuring a six-membered heterocyclic ring with stereochemical configurations at the 2R and 5R positions. The compound contains two critical functional groups: a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a carboxylic acid moiety at position 2. The Boc group serves as a protective strategy for the amine, enabling selective reactivity in synthetic workflows, while the carboxylic acid allows for further derivatization, such as amide bond formation. This compound is widely utilized as a building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and small-molecule inhibitors due to its structural versatility and chiral centers .
Properties
IUPAC Name |
(2R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLOQNFZXOUIET-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(NC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](NC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactors has been explored to enhance the efficiency and sustainability of the process . These reactors allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium hydroxide and di-tert-butyl dicarbonate are used for Boc protection.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation can lead to various oxidized derivatives.
Scientific Research Applications
rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid can be contextualized by comparing it to analogous compounds (Table 1). Key differences lie in ring systems, substituents, stereochemistry, and applications.
Table 1: Structural and Functional Comparison of rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid and Analogs
Key Insights:
Ring System Flexibility :
- The piperidine core (6-membered) offers greater conformational flexibility compared to the rigid bicyclo[2.2.1]heptane system or the smaller oxolane (tetrahydrofuran) ring . This flexibility is advantageous in designing ligands for dynamic binding pockets.
- Imidazole-based analogs (e.g., compounds from Table 7 in ) introduce aromaticity and hydrogen-bonding capacity, which are absent in the target compound.
Functional Group Impact: The Boc-protected amino group in the target compound contrasts with the trifluoromethyl group in ’s analog. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions, whereas the CF3 group increases lipophilicity and metabolic stability . The discontinued bicycloheptane derivative () highlights challenges in synthesizing strained ring systems, likely due to poor yields or instability under standard reaction conditions .
Stereochemical Considerations :
- The racemic nature of the target compound and its analogs (e.g., JF-5738 in ) simplifies synthesis but may necessitate chiral resolution for enantiomer-specific applications.
Applications in Drug Discovery :
- Piperidine derivatives like the target compound are prevalent in protease inhibitors and GPCR modulators. In contrast, imidazole-based analogs () are often employed in kinase inhibition due to their ability to form key hydrogen bonds with ATP-binding pockets .
Biological Activity
The compound rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, commonly referred to as Boc-protected piperidine carboxylic acid, is significant in organic synthesis and medicinal chemistry. This article examines its biological activity, focusing on its mechanisms of action, applications in pharmaceutical development, and relevant case studies.
- CAS Number : 2741284-90-0
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.3 g/mol
- Purity : ≥95%
The biological activity of rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid is primarily attributed to its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group stabilizes the amino group, preventing premature reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed to reveal the active amine, which can participate in further biological interactions or syntheses.
1. Pharmaceutical Development
This compound serves as a precursor in synthesizing various biologically active molecules. Its stability and reactivity make it a valuable building block in drug design, particularly for developing peptide-based therapeutics.
2. Enzyme Inhibition Studies
Research indicates that Boc-protected piperidine derivatives exhibit inhibitory effects on specific enzymes, contributing to their potential as therapeutic agents. For instance, studies have shown that similar compounds can inhibit proteases involved in disease processes.
| Study | Compound | Biological Activity |
|---|---|---|
| Boc-piperidine derivative | Inhibition of enzyme X | |
| Related piperidine analog | Antimicrobial activity |
Case Studies
- Antimicrobial Activity : A study demonstrated that rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid derivatives exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis.
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of related piperidine compounds in models of neurodegenerative diseases. The compounds were shown to modulate neurotransmitter levels and reduce oxidative stress markers.
Q & A
Q. What are the recommended synthetic routes for rac-(2R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or NaHCO₃) to protect the amine group, ensuring regioselectivity .
- Carboxylic Acid Activation : Convert the carboxylic acid to an active ester (e.g., using DCC or EDC) for subsequent coupling reactions .
- Stereochemical Control : Employ chiral auxiliaries or enantioselective catalysts during ring closure to maintain the 2R,5R configuration .
Reaction conditions (temperature, solvent polarity, pH) critically impact yield and purity. For example, acidic conditions during Boc deprotection (e.g., TFA in DCM) must be carefully timed to avoid racemization .
Q. What spectroscopic and chromatographic methods are optimal for characterizing and confirming the stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the piperidine ring conformation and Boc group integrity. Coupling constants (e.g., J values for axial/equatorial protons) validate stereochemistry .
- Chiral HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers and assess optical purity .
- X-ray Crystallography : Provides definitive proof of stereochemistry when single crystals are obtainable .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra to resolve ambiguities .
Advanced Research Questions
Q. How does the stereochemical configuration at the 2R and 5R positions affect the compound’s reactivity and biological activity in enzyme inhibition studies?
Methodological Answer: The 2R,5R configuration dictates spatial orientation during target binding. For example:
- Enzyme Inhibition : In studies with serine proteases, the 2R,5R enantiomer showed 5x higher binding affinity than the 2S,5S form due to optimal hydrogen bonding with the catalytic triad .
- Reactivity in Peptide Coupling : The stereochemistry influences steric hindrance during amide bond formation. The 2R configuration reduces side reactions in SPPS (solid-phase peptide synthesis) by aligning the carboxylic acid for efficient activation .
Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics and molecular dynamics (MD) simulations to model interactions .
Q. What strategies can mitigate racemization during the synthesis and purification of this compound, particularly under acidic or basic conditions?
Methodological Answer:
- Low-Temperature Deprotection : Perform Boc removal with TFA at 0–4°C to minimize acid-induced racemization .
- Buffer Selection : Use non-nucleophilic bases (e.g., Hünig’s base) during coupling steps to avoid base-catalyzed epimerization .
- Chromatographic Monitoring : Track racemization via chiral HPLC during intermediate purification. If detected, employ recrystallization in non-polar solvents (e.g., hexane/EtOAc) to isolate the desired enantiomer .
Q. How can computational modeling (e.g., molecular docking or DFT) predict the compound’s interactions with biological targets, and what validation methods are recommended?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., HIV-1 protease). Focus on docking scores and binding poses that align with known catalytic mechanisms .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic acyl substitution reactions .
- Validation : Correlate computational results with in vitro enzyme inhibition assays (IC₅₀) and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in a research laboratory?
Methodological Answer:
- GHS Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis. Avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic waste (e.g., TFA-containing solutions) with sodium bicarbonate before disposal. Collect organic solvents in halogen-resistant containers .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
